Home > Products > Building Blocks P13930 > 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline - 1425334-96-8

4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-1695361
CAS Number: 1425334-96-8
Molecular Formula: C11H12F3N
Molecular Weight: 215.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Methyl-1,2,3,4-tetrahydroisoquinoline (3-methyl-THIQ)

    1,2,3,4-Tetrahydroisoquinoline (TIQ)

    • Compound Description: TIQ is endogenously present in the human brain []. Some TIQ derivatives, unlike 1-methyl-TIQ, are suggested to contribute to Parkinson's disease (PD)-like symptoms in rodents and primates []. Studies show that TIQ easily crosses the blood-brain barrier and concentrates in the brain [].

    1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)

    • Compound Description: 1-MeTIQ, an endogenous TIQ derivative, exhibits neuroprotective properties [, , , ]. Studies indicate that it can prevent MPTP-induced parkinsonism in mice and protect dopaminergic neurons from rotenone-induced damage [, ]. It also demonstrates a preventive effect against MPP+-induced cytotoxicity [].

    1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ)

    • Compound Description: 1-BnTIQ, found endogenously in the human brain, is considered a potential contributor to Parkinson's disease (PD) [, ]. Research suggests that it inhibits complex I and causes PD-like behavioral abnormalities in animal models [].

    Renieramycin M

    • Compound Description: Renieramycin M is a 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivative that can be transformed into renieramycins T and S through an intramolecular photoredox reaction [].
    • Relevance: While structurally distinct from 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, Renieramycin M is relevant due to its use in a study highlighting the versatility of 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivatives as precursors for synthesizing related compounds []. The target compound and Renieramycin M share the core 1,2,3,4-tetrahydroisoquinoline structure, emphasizing the diverse chemical modifications possible within this class of compounds.

    Saframycin A

    • Compound Description: Similar to Renieramycin M, Saframycin A is a 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivative that undergoes transformation via an intramolecular photoredox reaction [].
    • Relevance: Although structurally different from 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, Saframycin A is included due to its participation in the same study as Renieramycin M []. This research emphasizes the potential for modifying 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivatives to generate structurally related compounds, showcasing the chemical flexibility of the core 1,2,3,4-tetrahydroisoquinoline framework also present in the target compound.
    • Compound Description: This compound serves as an intermediate in the synthesis of enantiomerically pure alkaloids []. Its structure has been confirmed to establish its stereochemistry [].

    N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives

    • Compound Description: NSTHIQ derivatives have been identified as potential antifungal agents []. Research has shown that specific derivatives within this class exhibit significant antifungal activity against various fungal species, including Aspergillus spp., Penicillium spp., and Botrytis cinerea [].

    6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline

    • Compound Description: This compound, along with its desmethyl analogue, exhibits high affinity and selectivity for σ2 receptors []. Radiolabeled versions of these compounds have been investigated as potential PET tracers for imaging σ2 receptors in the central nervous system [].

    4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

    • Compound Description: This compound has been investigated in the context of electrochemical oxidation reactions []. Attempts to synthesize 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-1,4-dihydro-3(2H)isoquinolone from related compounds led to the formation of dibenzo[b,f]cycloheptane derivatives instead [].

    6-Amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile

    • Compound Description: A series of 6-Amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles were synthesized using a multicomponent reaction under solvent-free conditions [].

    4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (PI-OH)

    • Compound Description: PI-OH acts as a potentiator of sympathomimetic amines []. It significantly enhances the effects of noradrenaline on the rat anococcygeus muscle, surpassing the potency of cocaine in this regard [].

    1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

    • Compound Description: This compound demonstrates notable analgesic and anti-inflammatory effects []. It exhibits a more pronounced anti-inflammatory effect compared to diclofenac sodium [].

    L-3-Caruboxy-6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

    • Compound Description: This novel imino acid is isolated from blackened sake-cake and acts as a precursor to brown pigments []. It is suggested to be formed through the condensation of L-DOPA and acetaldehyde [].

    2-[3-[2-[(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethylamino]-3-methyl-1-oxobutyl]- 1,2,3,4-tetrahydroisoquinoline

    • Compound Description: This compound is a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV (DPP-IV) [].

    7-Substituted-2-[3-(2-furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives

    • Compound Description: This series of compounds exhibits selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonist activity []. Notably, compound 26v within this series shows stronger PPARγ agonist and antagonist activities compared to previously reported compounds in this class [].

    4-Alkyl-, 4-phenyl-, and 4-hydroxy-N-methyl-1,2,3,4-tetrahydroisoquinolines

    • Compound Description: These compounds are synthesized via stereoselective substitution reactions using tricarbonyl(N-methyl-1,2,3,4- tetrahydroisoquinoline)chromium as a starting material [].

    Protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

    • Compound Description: This compound is synthesized through two convergent routes involving the cleavage of functionalized dihydrooxazoles [, ].

    (+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

    • Compound Description: This compound is enantiospecifically synthesized from (+)-(S)-2-methylamino-1-phenylethanol (halostachine) [, ].

    (±)–1–(3'–Hydr0xy–4'–Methoxybenzyl)–2–Methyl–6–Methoxy–7–hydroxy–1,2,3,4–tetrahydroisoquinoline [(±)–Reticuline]

    • Compound Description: This opium alkaloid has been isolated and characterized from crude opium [].

    5‐Methyl‐2‐[(un)substituted phenyl]‐4‐{4,5‐dihydro‐3‐[(un)substituted phenyl]‐5‐(1,2,3,4‐tetrahydroisoquinoline‐2‐yl)pyrazol‐1‐yl}‐oxazole Derivatives

    • Compound Description: This series of compounds were synthesized and evaluated for their anticancer activities [].

    8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate (Nomifensine)

    • Compound Description: Nomifensine, an antidepressant drug, was withdrawn from the market due to toxicity concerns, including hemolytic anemia and liver and kidney toxicity []. Studies suggest that bioactivation of nomifensine, specifically through aniline and arene oxidation, may contribute to its toxicity [].

    Methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates

    • Compound Description: These compounds are synthesized through an unusual oxidation reaction of methyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate using thionyl chloride [].

    N-Methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

    • Compound Description: Studies on this compound have focused on the solvent and pH effects on its optical rotatory dispersion (ORD) spectrum []. Notably, protonation of the nitrogen atom in this compound leads to a reversal in the sign of rotation in the visible spectral range [].
    • Compound Description: These compounds were synthesized using a Pummerer-type cyclization reaction [].

    (3R,4R)-2-Benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

    • Compound Description: This compound is a key intermediate in the synthesis of (S)-Methyl 2-[(3R,4R)-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido]-3-(1H-indol-3-yl)propanoate [].

    (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids

    • Compound Description: This class of compounds has been identified as a novel series of PPARγ agonists [].

    Cis‐1‐Methyl‐3‐(3,4‐Dimethoxyphenyl)‐5‐Bromo‐7‐methoxy‐8‐hydroxy‐1,2,3,4‐tetrahydroisoquinoline

    • Compound Description: The title compound was synthesized from a brominated 1,2-diaryl-ethylamine [].

    4-(4-bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

    • Compound Description: This compound has been investigated for its effects on acute gastric lesions and acid secretion in rats, as well as its impact on hemodynamic parameters in cats [].

    Methyl trans-rac-2-hexyl-1-oxo-3-(2-pyridyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

    • Compound Description: This compound was synthesized by esterification of trans-rac-2-hexyl-1-oxo-3-(2-pyridyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid [].

    (+)-(R)- and (-)-(S)-6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolinol)

    • Compound Description: These dopamine-derived tetrahydroisoquinolines were studied as substrates and inhibitors of catechol-O-methyltransferase (COMT) [].

    6-Amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile

    • Compound Description: The crystal structure of this compound has been reported [].
    • Compound Description: This compound is a calcium antagonist and has been studied for its blocking action on α-adrenoceptors [, , ].

    [(4s)-2-methyl-4- (2-naphthyl) -1,2,3,4-tetrahydroisoquinoline-7-yl] pyridazin-3-amine

    • Compound Description: Processes for preparing this compound and its intermediates have been disclosed [].
    Overview

    4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound classified as a tetrahydroisoquinoline. This compound is notable for its structural features, including a methyl group at the fourth position and a trifluoromethyl group at the seventh position of the isoquinoline ring. Tetrahydroisoquinolines are recognized for their diverse biological activities and potential therapeutic applications, making this compound of significant interest in medicinal chemistry and drug development.

    Synthesis Analysis

    Methods

    The synthesis of 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. A common method involves the cyclization of phenethylamine derivatives with trifluoromethyl-substituted aldehydes under acidic conditions. This process typically includes:

    1. Formation of the Intermediate: The reaction begins with a suitable phenethylamine derivative reacting with a trifluoromethyl-substituted aldehyde.
    2. Cyclization: The intermediate undergoes cyclization to form the tetrahydroisoquinoline structure.
    3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity .

    Technical Details

    In industrial settings, optimized reaction conditions are essential for maximizing yield and purity. This may involve the use of catalysts, precise temperature control, and advanced purification techniques.

    Molecular Structure Analysis

    Structure

    The molecular structure of 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can be represented as follows:

    • Molecular Formula: C12H12F3N
    • Molecular Weight: Approximately 241.23 g/mol

    The structure features:

    • A tetrahydroisoquinoline core.
    • A methyl group at the 4th position.
    • A trifluoromethyl group at the 7th position.

    Data

    The compound's structural characteristics contribute to its unique chemical reactivity and biological properties. The trifluoromethyl group enhances lipophilicity and may influence binding interactions with biological targets .

    Chemical Reactions Analysis

    Reactions

    4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions:

    1. Oxidation: The compound can be oxidized to yield corresponding quinoline derivatives.
    2. Reduction: Reduction reactions can lead to dihydro derivatives.
    3. Substitution: The trifluoromethyl group can engage in nucleophilic substitution reactions, facilitating the formation of various substituted derivatives.

    Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction reactions.

    Technical Details

    The specific outcomes of these reactions depend on the reaction conditions and reagents employed. For example, varying temperatures and solvents can significantly affect product distribution and yields .

    Mechanism of Action

    The mechanism by which 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group is believed to enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways involved in cellular signaling and metabolism .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically exists as a solid or crystalline form.
    • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.

    Chemical Properties

    • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
    • Reactivity: Reacts readily in electrophilic substitution due to the electron-withdrawing nature of the trifluoromethyl group.

    Relevant data regarding melting point, boiling point, and other specific physical constants may vary based on purity and synthesis methods used.

    Applications

    4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific applications:

    1. Chemistry: Serves as a building block for synthesizing more complex organic molecules.
    2. Biology: Investigated for its potential biological activities including modulation of cellular processes.
    3. Medicine: Explored for therapeutic properties in treating neurological disorders and other diseases due to its interaction with biological pathways.
    4. Industry: Utilized in developing new materials and as a precursor for synthesizing other valuable compounds .

    This compound's unique structure and properties make it a valuable subject of study in various fields including medicinal chemistry, pharmacology, and materials science.

    Properties

    CAS Number

    1425334-96-8

    Product Name

    4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

    IUPAC Name

    4-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

    Molecular Formula

    C11H12F3N

    Molecular Weight

    215.21 g/mol

    InChI

    InChI=1S/C11H12F3N/c1-7-5-15-6-8-4-9(11(12,13)14)2-3-10(7)8/h2-4,7,15H,5-6H2,1H3

    InChI Key

    WMFBSVMHQUYPDK-UHFFFAOYSA-N

    SMILES

    CC1CNCC2=C1C=CC(=C2)C(F)(F)F

    Canonical SMILES

    CC1CNCC2=C1C=CC(=C2)C(F)(F)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.